4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Historical Context of Benzothiazole Research
Benzothiazole derivatives first entered scientific literature in 1879 with A.W. Hofmann’s synthesis of 2-chloro- and 2-phenylbenzothiazoles. Early applications focused on industrial uses, notably as vulcanization accelerators for rubber starting in 1921. The natural occurrence of benzothiazoles, such as their isolation from American cranberries (Vaccinium macrocarpon) in 1967 and the discovery of antibiotic C304A (6-hydroxybenzothiazole-5-acetic acid), highlighted their biological relevance. By the late 20th century, medicinal chemists began exploiting the benzothiazole core for drug development, leading to FDA-approved agents like riluzole (for amyotrophic lateral sclerosis) and pramipexole (for Parkinson’s disease).
Emergence of Acetylated Benzothiazole-Benzamide Hybrids
Recent drug discovery efforts have prioritized structural hybridization to enhance pharmacokinetic and pharmacodynamic properties. In 2024, Elbatrawy et al. demonstrated the rational design of benzothiazole-indole hybrids targeting amyloid aggregates in neurodegenerative diseases. Similarly, acetylated benzothiazole derivatives have gained attention for improved blood-brain barrier permeability and metabolic stability. The target compound, 4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, exemplifies this trend. Its structure integrates:
Pharmacological Significance of the Benzothiazole Scaffold
Benzothiazoles exhibit diverse biological activities, as illustrated below:
These applications stem from the benzothiazole ring’s ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets.
Research Rationale and Objectives
The development of this compound addresses two critical gaps:
- Multi-target engagement : Neurodegenerative diseases like Alzheimer’s and Parkinson’s involve overlapping pathologies (e.g., tau and α-synuclein aggregation). Hybrid structures enable simultaneous modulation of multiple pathways.
- Optimized drug-like properties : Earlier benzothiazoles faced limitations in solubility and metabolic stability. The dimethylamino propyl side chain enhances water solubility, while the acetyl group balances lipophilicity. Current research aims to characterize this compound’s binding affinity, selectivity, and in vivo efficacy, positioning it as a candidate for preclinical evaluation.
Properties
IUPAC Name |
4-acetyl-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.ClH/c1-15-7-5-8-19-20(15)23-22(28-19)25(14-6-13-24(3)4)21(27)18-11-9-17(10-12-18)16(2)26;/h5,7-12H,6,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLSUAPECZSWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. Its structure, which includes a thiazole ring, contributes to its bioactivity, making it a subject of interest for further investigation.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN3O2S |
| Molecular Weight | 432.0 g/mol |
| CAS Number | 1219197-25-7 |
| Form | Hydrochloride salt |
The structure features a central benzamide core with an acetyl group and a thiazole ring attached, which is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds with thiazole moieties often exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in this compound suggests potential interactions with biological targets involved in cell proliferation and apoptosis pathways.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of similar thiazole compounds, it was found that certain derivatives exhibited IC50 values below 2 µg/mL against human cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxic activity. This suggests that this compound may also possess similar properties, warranting further investigation.
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. Compounds with structural similarities to this compound have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
The mechanism of action for this compound is likely multifaceted, involving:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells through various signaling pathways.
- Interaction with DNA/RNA : Potential binding to nucleic acids could disrupt cellular functions.
Medicinal Chemistry
Due to its unique structure, this compound serves as a valuable precursor in synthesizing other bioactive compounds. Its role in drug development is significant as researchers explore new therapeutic agents targeting specific diseases.
Future Directions
Further studies are essential to elucidate the full range of biological activities associated with this compound. Research should focus on:
- In Vivo Studies : Understanding the pharmacokinetics and dynamics in living organisms.
- SAR Investigations : Identifying optimal structural modifications to enhance efficacy and reduce toxicity.
- Clinical Trials : Evaluating safety and effectiveness in human subjects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Compound A : N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride (CAS: 1052530-89-8)
- Key Differences :
- Substituent on benzothiazole: Methoxy (Compound A) vs. Methyl (Target Compound).
- Core structure: Benzothiazole-2-carboxamide (Compound A) vs. Benzamide (Target Compound).
- The benzothiazole-2-carboxamide core in Compound A may exhibit stronger π-π interactions but lower solubility than the benzamide core .
Compound B : N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) Acetamides
- Key Differences: Heterocycle: Thiazolidinone (Compound B) vs. Benzothiazole (Target Compound). Additional moiety: Coumarin (Compound B) absent in the target compound.
- Implications: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities, while benzothiazoles are explored for kinase inhibition. The coumarin group in Compound B may confer fluorescence properties or altered metabolic stability .
Compound C : 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole Derivatives
- Key Differences: Core structure: Triazole (Compound C) vs. Benzamide (Target Compound). Substituents: Dichlorophenoxy groups (Compound C) vs. Dimethylamino and acetyl groups (Target Compound).
- Implications: Triazoles offer hydrogen-bonding versatility and metabolic stability but may exhibit higher lipophilicity due to chlorophenoxy groups. The target compound’s dimethylamino group enhances water solubility as a hydrochloride salt .
Compound D : Tetrahydroacridine-Linked Benzamide Derivatives
- Key Differences: Aromatic system: Tetrahydroacridine (Compound D) vs. Benzothiazole (Target Compound). Chain structure: Propylamino linker (Compound D) vs. Dimethylaminopropyl (Target Compound).
- The dimethylamino group in the target compound could improve binding to charged receptor pockets .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Activity Trends: Benzothiazole derivatives (Target Compound, Compound A) are promising for CNS targets due to their ability to cross the blood-brain barrier. Thiazolidinones (Compound B) and triazoles (Compound C) may excel in antimicrobial applications.
- Optimization Insights :
- Replacing methoxy with methyl (Compound A → Target Compound) could enhance electron density and target binding.
- The hydrochloride salt in the target compound addresses solubility limitations seen in neutral analogs like Compound B .
Q & A
Basic: What are the recommended synthetic routes for 4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride?
Methodological Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Amide coupling : Reacting 4-methylbenzo[d]thiazol-2-amine with activated carboxylic acid derivatives (e.g., acetylbenzoyl chloride) in the presence of coupling agents like HATU or DCC .
- N-alkylation : Introducing the 3-(dimethylamino)propyl group via nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ .
- Hydrochloride salt formation : Treating the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .
Critical Step : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures >95% purity .
Basic: How is the compound structurally validated post-synthesis?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzothiazole C2 substitution at δ 165–170 ppm) and dimethylamino proton integration (δ 2.2–2.5 ppm, singlet) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) validates purity (>98%) and detects impurities from incomplete coupling or alkylation .
- Mass Spectrometry : High-resolution ESI-MS matches the molecular ion [M+H]⁺ to the theoretical mass (±2 ppm error) .
Advanced: How to resolve discrepancies in NMR data for this compound?
Methodological Answer:
Discrepancies (e.g., split signals or unexpected shifts) arise from:
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO may stabilize tautomers (e.g., enol-keto forms) .
- Dynamic proton exchange : Dimethylamino groups in aqueous solvents show broadening; use D₂O shake or low-temperature NMR to clarify .
- Impurities : Run 2D NMR (COSY, HSQC) to assign overlapping signals and identify byproducts (e.g., unreacted benzothiazole amine) .
Advanced: What strategies optimize reaction yield during synthesis?
Methodological Answer:
- Solvent optimization : Use DMF for N-alkylation (polar aprotic) to enhance nucleophilicity .
- Catalyst screening : Add catalytic KI for SN2 reactions to accelerate alkylation .
- Temperature control : Reflux at 80–90°C for amide coupling but avoid >100°C to prevent decomposition .
- Workup refinement : Extract unreacted starting materials with ethyl acetate (pH 7–8) before acidification .
Advanced: What biochemical pathways or targets are hypothesized for this compound?
Methodological Answer:
- Enzyme inhibition : The dimethylamino and benzothiazole moieties suggest targeting bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis .
- Kinase modulation : The acetylbenzamide scaffold may bind ATP pockets in kinases (e.g., EGFR), validated via molecular docking (AutoDock Vina) and enzymatic assays .
- Pathway analysis : Use RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers in cancer cell lines) .
Advanced: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., hydrolysis of acetyl group) .
- pH stability : Incubate in PBS (pH 2–9) at 37°C; quantify free base formation (UV-Vis at λ=270 nm) .
- Light sensitivity : Expose to UV (254 nm) for 48h; track photodegradation products with LC-MS .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core modifications : Replace acetyl with trifluoromethyl (synthetic route in ) or vary benzothiazole substituents (e.g., 4-fluoro vs. 4-methyl) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors (e.g., benzamide NH) and hydrophobic regions (dimethylamino group) .
- In vitro testing : Screen derivatives against target enzymes (IC₅₀ assays) and correlate with logP (HPLC-measured) to refine lipophilicity .
Advanced: What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use Glide (Schrödinger) to dock into PPTase active sites (PDB: 3SYN); prioritize poses with H-bonds to Ser112 and hydrophobic contacts with Leu89 .
- MD simulations : Run 100-ns simulations (AMBER) to assess binding stability; calculate RMSD (<2 Å) and free energy (MM-PBSA) .
- Pharmacophore models : Generate 3D pharmacophores (LigandScout) from active analogs to guide lead optimization .
Advanced: How to address hygroscopicity in the hydrochloride salt form?
Methodological Answer:
- Drying protocols : Lyophilize under vacuum (0.1 mbar, 24h) or store with desiccants (silica gel) .
- Polymorph screening : Recrystallize from ethanol/acetone to isolate stable anhydrous forms (PXRD validation) .
- Formulation : Prepare as a lyophilized powder with mannitol (1:1 w/w) for long-term storage .
Advanced: How to interpret fragmentation patterns in HRMS data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
